Vinyl trifluoroacetate is a fluorinated vinyl ester monomer used in various scientific research applications, particularly in polymer chemistry. [] It serves as a precursor for synthesizing syndiotacticity-rich poly(vinyl alcohol) (s-PVA) due to its unique polymerization characteristics and the ease of subsequent hydrolysis of the trifluoroacetate group. [, , , ] This aspect makes it a valuable tool for studying the structure-property relationships of PVA and developing materials with tailored properties. [, , , ]
Vinyl trifluoroacetate is an organic compound with the molecular formula . It appears as a colorless to light yellow liquid characterized by a pungent odor. This compound is notable for its high reactivity, owing to the presence of both a vinyl group and a trifluoroacetate group, which makes it valuable in various chemical reactions and industrial applications.
Vinyl trifluoroacetate is classified under organic compounds, specifically as an ester. It is primarily sourced through synthetic methods involving reactions between trifluoroacetic acid and acetylene or vinyl alcohol under catalytic conditions. The compound is recognized for its utility in polymer synthesis and modification of biomolecules .
Vinyl trifluoroacetate can be synthesized through several methods:
The molecular structure of vinyl trifluoroacetate features a vinyl group () attached to a trifluoroacetate moiety (). The structural formula can be represented as:
Key data about vinyl trifluoroacetate includes:
Vinyl trifluoroacetate participates in various chemical reactions:
Major products formed from these reactions include poly(vinyl trifluoroacetate) and various substituted derivatives.
Vinyl trifluoroacetate acts primarily through polymerization when interacting with its targets. The mechanism involves the formation of polymer chains that modify the physical properties of the resulting materials.
The result is the formation of new polymers with enhanced or altered properties suitable for various applications.
Vinyl trifluoroacetate finds utility across various scientific fields:
The industrial production of vinyl trifluoroacetate (VTFA, C~4~H~3~F~3~O~2~) primarily relies on esterification reactions between acetylene and trifluoroacetic acid derivatives. The most historically significant and scalable method involves the mercury-catalyzed reaction of acetylene with trifluoroacetic anhydride (TFAA). This process, described in foundational patents, operates under mild temperatures (40-80°C) and employs mercury(II) oxide or mercury(II) trifluoroacetate as catalysts, achieving yields exceeding 75% [1] [10]. The reaction proceeds via the formation of a highly reactive mercuric trifluoroacetate intermediate, which facilitates the nucleophilic attack by acetylene, followed by β-elimination to yield VTFA:
HgO + (CF~3~CO)~2~O → Hg(OCOCF~3~)~2~Hg(OCOCF~3~)~2~ + HC≡CH → CF~3~CO~2~CH=CH~2~ + Hg + CF~3~CO~2~H
A critical operational aspect involves continuous removal of the volatile product (boiling point ≈ 40-42°C) from the reaction mixture to prevent polymerization and shift the equilibrium towards product formation [8] [10]. This method, while effective, faces increasing scrutiny due to the environmental and handling concerns associated with mercury compounds, driving research into alternative catalysts and processes. Industrial purification typically employs fractional distillation under controlled conditions to isolate VTFA as a colorless, highly flammable liquid stabilized with inhibitors like tert-butylcatechol (TBC) [8].
Table 1: Comparison of Key Industrial Synthesis Methods for VTFA
Method | Catalyst System | Temperature Range | Key Advantages | Key Limitations | Reported Yield |
---|---|---|---|---|---|
Mercury-Catalyzed Esterification | HgO / Hg(OCOCF~3~)~2~ | 40-80°C | High yield, established technology | Mercury toxicity, waste disposal issues | >75% |
Acid-Catalyzed Transesterification | H~2~SO~4~ / p-TsOH | 60-100°C | Avoids mercury, utilizes vinyl acetate | Slower kinetics, equilibrium limitations | 50-65% |
Direct Condensation | None (high temperature) | >150°C | Simple setup, no catalyst | Low yield, decomposition side products | <30% |
Transition metal catalysis offers a mercury-free pathway for VTFA synthesis, aligning with modern demands for sustainable chemical production. Palladium(II) catalysts, particularly Pd(OAc)~2~ or PdCl~2~ in the presence of copper(II) oxidants, enable the oxidative coupling of ethylene with trifluoroacetic acid. This reaction proceeds via a Wacker-type mechanism, where Pd(II) activates ethylene towards nucleophilic attack by the trifluoroacetate anion. The resulting σ-hydroxyethyl palladium intermediate undergoes β-hydride elimination to release VTFA and a Pd(0) species, which is reoxidized to Pd(II) by the co-catalyst (e.g., CuCl~2~ or benzoquinone) [4]:
C~2~H~4~ + PdCl~2~ + CF~3~CO~2~H → CF~3~CO~2~CH=CH~2~ + Pd(0) + 2HClPd(0) + 2CuCl~2~ → PdCl~2~ + 2CuCl2CuCl + ½ O~2~ + 2HCl → 2CuCl~2~ + H~2~O
This system typically operates at moderate pressures (5-20 bar) of ethylene and temperatures between 80-120°C. While selective, challenges include catalyst deactivation via reduction to palladium metal and the need for efficient reoxidation systems [4].
Nickel-based catalysts (e.g., NiCl~2~(PPh~3~)~2~ or Ni(0) complexes) present a more economical alternative, facilitating the carboxylation of acetylene with TFAA. Nickel(0) complexes, generated in situ from Ni(II) salts and reducing agents, activate acetylene through π-complexation, promoting insertion into the Ni-O bond of a trifluoroacetate ligand. Subsequent reductive elimination liberates VTFA:
Ni(0) + HC≡CH → Ni(CH=CH~2~)Ni(CH=CH~2~) + CF~3~CO~2~R → CF~3~CO~2~CH=CH~2~ + Ni(0) + R^–^
This route often exhibits higher activity at lower temperatures (50-90°C) compared to palladium systems but can suffer from lower selectivity due to oligomerization of acetylene [4]. Research focuses on ligand design (e.g., phosphines, N-heterocyclic carbenes) to enhance catalyst stability and suppress side reactions.
Table 2: Performance of Transition Metal Catalysts for VTFA Synthesis
Catalyst System | Reaction Type | Optimal Conditions | Productivity (mol~VTFA~/mol~Cat~·h) | Selectivity (%) |
---|---|---|---|---|
Pd(OAc)~2~/CuCl~2~/O~2~ | Oxidative Coupling (Ethylene) | 100°C, 10 bar C~2~H~4~ | 15-25 | >90 |
NiCl~2~(PPh~3~)~2~/Zn | Carboxylation (Acetylene) | 70°C, 1 atm HC≡CH | 30-50 | 75-85 |
Pd(OCOCF~3~)~2~/BQ | Vapor Phase (Ethylene) | 120°C, 5 bar C~2~H~4~ | 50-100 | >85 |
The Simons electrochemical fluorination (ECF) process provides a foundational route to perfluorinated compounds but also offers pathways to trifluoroacetyl-containing precursors like VTFA. While not directly producing VTFA, the ECF of acetic acid derivatives generates trifluoroacetic acid (TFA) and its derivatives under harsh conditions (4-6V, hydrogen fluoride solvent, nickel electrodes). The mechanism involves anodic fluorination followed by cleavage and recombination reactions [6]:
CH~3~CO~2~H + HF → CF~3~CO~2~F + ... (Mixture)CF~3~CO~2~F + CH~2~=CH~2~ → CF~3~CO~2~CH~2~CH~2~F (Requires further steps)
Direct routes to VTFA from ECF outputs are complex. More relevant are electrochemical methods utilizing fluorinated media to generate reactive trifluoroacetate radicals (·OCOCF~3~
) or cations that can participate in vinyl ester formation. For instance, anodic oxidation of trifluoroacetate salts in aprotic solvents can generate CF~3~CO~2~·
radicals, which may add to acetylene or react with pre-formed vinyl species. However, these processes often suffer from low selectivity due to competing fluorination and polymerization reactions [2] [6].
A more promising derivative involves using electrochemically generated trifluoroacetyl hypofluorite (CF~3~CO~2~F
) from TFA and fluorine. While hazardous, this potent electrophile reacts smoothly with ethylene or acetylene to form esters, potentially including VTFA after dehydrohalogenation if chloro or fluoro intermediates form. Modern adaptations focus on micro-electrochemical cells and flow reactors to enhance safety and selectivity when handling such reactive species [6].
Table 3: Electrochemical and Derived Methods Relevant to VTFA Precursors
Electrochemical Process | Key Reactant(s) | Primary Products | Relevance to VTFA Synthesis | Challenges |
---|---|---|---|---|
Simons ECF (Acetic Acid) | CH~3~CO~2~H, HF | CF~3~CO~2~F (mixed) | Source of TFA/TFAA for esterification | Low TFA selectivity, complex mixture |
Anodic Oxidation (TFA Salt) | M^+^OCOCF~3~^–^ (M=K, Cs) | ·OCOCF~3~ radical | Potential radical addition to acetylene | Radical recombination, low yield |
Trifluoroacetyl Hypofluorite Route | CF~3~CO~2~H, F~2~ | CF~3~CO~2~F | Electrophilic addition to unsaturated C-C bonds | Safety (F~2~ handling), byproducts |
Addressing the environmental footprint of VTFA synthesis is a growing priority, driving innovations in solvent-free processes and green chemistry principles. A prominent strategy involves conducting transesterification reactions under solvent-free conditions. For example, vinyl acetate reacts with trifluoroacetic acid (TFA) or TFAA in the presence of solid acid catalysts like sulfonated zirconia or acidic resins (e.g., Amberlyst-15) at 60-100°C:
CH~3~CO~2~CH=CH~2~ + CF~3~CO~2~H ⇌ CF~3~CO~2~CH=CH~2~ + CH~3~CO~2~H
Equilibrium limitations are overcome by continuous removal of the more volatile VTFA (bp 40°C) or acetic acid (bp 118°C) using distillation techniques, pushing conversion beyond 80% [5]. This method eliminates volatile organic solvent (VOC) use and simplifies downstream purification.
Supercritical carbon dioxide (scCO~2~) serves as a versatile green reaction medium for VTFA polymerization and potentially its synthesis. Its gas-like diffusivity and liquid-like density facilitate efficient mass transfer, while its tunable solvent power allows product separation via depressurization. While primarily documented for polymerizing VTFA into poly(vinyl trifluoroacetate) – a precursor to polyvinyl alcohol with controlled tacticity – the principles apply to synthesis. Reactions in scCO~2~ benefit from enhanced reaction rates for esterifications and transesterifications due to improved reagent mixing and concentration effects at high pressure (typically 70-150 bar). Furthermore, CO~2~ acts as an inert blanket, reducing flammability risks associated with VTFA vapor [2] [5].
Continuous flow chemistry represents another leap forward in sustainable VTFA production. Microreactor or tubular flow systems enable precise control over reaction parameters (temperature, residence time, mixing), significantly improving heat and mass transfer compared to batch reactors. This is crucial for exothermic reactions like vinyl ester formation. Flow systems facilitate in-line separation (e.g., using membrane separators or continuous distillation units) and catalyst recycling (e.g., immobilized catalysts in packed beds), minimizing waste and enhancing atom economy. Recent advances demonstrate the potential for integrating catalytic vinyl transposition reactions – involving the isomerization or rearrangement of allylic esters catalyzed by Pd or Ru complexes – into flow systems for efficient VTFA synthesis from unsaturated precursors [9]. These approaches align with Green Chemistry Principle #6 (Design for Energy Efficiency) and Principle #1 (Waste Prevention) by reducing energy consumption, minimizing solvent use, and preventing by-product formation [5].
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